
N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide
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Overview
Description
N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl
Biological Activity
N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring multiple pharmacophoric elements, which contribute to its biological activity. The molecular formula is C22H22ClN3O, and it possesses a molecular weight of 377.88 g/mol. The key structural components include:
- Piperazine moiety : Known for its role in various pharmacological activities.
- Isothiazole ring : Associated with antimicrobial and anticancer properties.
- Chlorophenyl group : Often linked to enhanced potency in drug design.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds in the literature have shown inhibition of fatty acid amide hydrolase (FAAH), which is crucial for regulating endocannabinoid levels. This inhibition can lead to analgesic effects by increasing endogenous cannabinoid concentrations .
- Anticonvulsant Activity : Research indicates that derivatives of piperazine can exhibit anticonvulsant properties. For instance, related compounds demonstrated efficacy in animal models of epilepsy, suggesting that this compound may also possess similar effects .
- Antimicrobial Activity : The presence of the isothiazole ring is often associated with antimicrobial properties, making this compound a potential candidate for further investigation in treating infections .
Anticonvulsant Activity
A study evaluated a series of piperazine derivatives, including those structurally related to this compound. The results indicated significant anticonvulsant effects in the maximal electroshock (MES) test, particularly at doses ranging from 30 to 300 mg/kg .
Compound | Dose (mg/kg) | MES Protection (%) | Comments |
---|---|---|---|
12 | 100 | 80 | Effective against MES seizures |
13 | 300 | 100 | Complete protection at 4h post-administration |
FAAH Inhibition
In another study focusing on FAAH inhibitors, compounds similar to this compound were shown to increase levels of endocannabinoids in the brain, providing analgesic effects in models of neuropathic pain .
Compound | IC50 (μM) | Analgesic Effect | Model Used |
---|---|---|---|
JNJ-1661010 | <0.1 | Significant | Rat model |
Similar Compound | <0.15 | Moderate | Spinal nerve ligation |
Scientific Research Applications
Oncology Applications
Recent studies have highlighted the potential of this compound as an eIF4A3 inhibitor , which is significant for cancer research. The eIF4A3 protein plays a role in the regulation of gene expression related to tumor growth.
Case Studies
- Inhibition Studies : A novel series of compounds similar to N-(5-(4-(2-chlorophenyl)piperazine-1-carbonyl)-3-(pyridin-2-yl)isothiazol-4-yl)acetamide demonstrated potent inhibition of eIF4A3 with IC50 values as low as 0.05 μM . These compounds exhibited favorable pharmacokinetic profiles and showed antitumor efficacy in vivo without significant toxicity, indicating their potential as therapeutic agents.
Compound | IC50 (μM) | T/C Value (%) | Toxicity |
---|---|---|---|
Compound 1o | 0.10 | 54% | Low |
Compound 1q | 0.14 | 29% | Low |
Neuropharmacological Applications
The compound's structural features suggest potential neuroprotective properties, particularly through modulation of neurotransmitter systems.
Neuroprotection Mechanism
Research indicates that compounds with similar structures can modulate NMDA receptors, which are critical in synaptic plasticity and neuroprotection . The antioxidant properties associated with these compounds may protect against oxidative stress-related neuronal damage.
Case Studies
- Neuroprotective Effects : In experimental models of neurodegenerative diseases, compounds that inhibit NMDA receptor activity have shown promise in preventing neuronal death and preserving cognitive function . This suggests that this compound could be explored further for its neuroprotective capabilities.
Pharmacological Profiling
The pharmacological profiling of this compound includes assessing its interaction with various biological targets, particularly G protein-coupled receptors (GPCRs).
Advanced Profiling Techniques
Recent advancements in computational models have improved the understanding of ligand-receptor interactions, allowing for more accurate predictions of the compound's pharmacological profile . This can aid in identifying optimal therapeutic uses and minimizing side effects.
Properties
IUPAC Name |
N-[5-[4-(2-chlorophenyl)piperazine-1-carbonyl]-3-pyridin-2-yl-1,2-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2S/c1-14(28)24-19-18(16-7-4-5-9-23-16)25-30-20(19)21(29)27-12-10-26(11-13-27)17-8-3-2-6-15(17)22/h2-9H,10-13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKHIBSOMUZJMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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